molecular formula C3H6ClN3O B150796 (1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS No. 1195596-30-5

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

Cat. No.: B150796
CAS No.: 1195596-30-5
M. Wt: 135.55 g/mol
InChI Key: HXQFKFAOONICQH-UHFFFAOYSA-N
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Scientific Research Applications

(1H-1,2,4-triazol-5-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that (1H-1,2,4-triazol-5-yl)methanol hydrochloride may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the potential interaction with aromatase, it could influence the estrogen biosynthesis pathway . This could have downstream effects on various physiological processes regulated by estrogens.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties . This suggests that this compound may have favorable bioavailability.

Result of Action

Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines . This suggests that this compound may also exhibit cytotoxic effects, potentially through its interaction with aromatase and influence on estrogen biosynthesis.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature . This suggests that certain environmental conditions, such as temperature and atmospheric composition, could potentially influence the compound’s stability and efficacy.

Safety and Hazards

The safety information for “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” includes hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

The future directions for the research on “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Biochemical Analysis

Biochemical Properties

(1H-1,2,4-triazol-5-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can interfere with metabolic pathways, resulting in altered levels of key metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to certain conditions may lead to its degradation, which can affect its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have reported threshold effects where the compound shows efficacy at specific concentrations, but toxicity at higher doses . These findings highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles . This distribution pattern can influence the compound’s activity and efficacy in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride typically involves the reaction of 1,2,4-triazole with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,4-triazol-5-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.

    (1H-1,2,4-triazol-3-yl)methanol: A similar compound with a different substitution pattern on the triazole ring.

    (1H-1,2,4-triazol-5-yl)ethanol: Another derivative with an ethyl group instead of a methyl group.

Uniqueness

(1H-1,2,4-triazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFKFAOONICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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